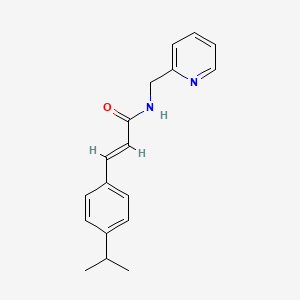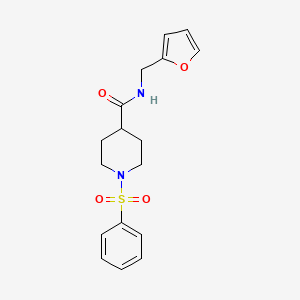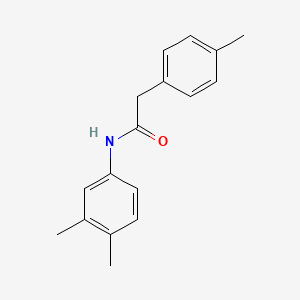
3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide, also known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a significant impact on various cellular processes, making it a valuable tool for studying the underlying mechanisms of different diseases.
Mécanisme D'action
3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide exerts its effects by binding to the ATP-binding site of PAK1 and CK2, thereby inhibiting their activity. This leads to the disruption of various cellular processes, including cell proliferation, migration, and survival.
Biochemical and Physiological Effects
3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to have a significant impact on various cellular processes, including cell proliferation, migration, and survival. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide in lab experiments is its specificity for PAK1 and CK2, which allows for the selective inhibition of these proteins without affecting other cellular processes. However, one of the limitations of using 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide in scientific research. One potential application is in the development of new cancer therapies, as 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to induce apoptosis in cancer cells. Additionally, 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide may be useful in studying the role of PAK1 and CK2 in other cellular processes, such as cell differentiation and development. Furthermore, the development of more potent and selective inhibitors of PAK1 and CK2 may lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide involves a series of chemical reactions, including the condensation of 2-pyridinecarboxaldehyde with isopropylamine, followed by the reaction of the resulting imine with acryloyl chloride. The final product is obtained through purification and isolation using chromatographic techniques.
Applications De Recherche Scientifique
3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide has been extensively used in scientific research to investigate the underlying mechanisms of various diseases. For instance, it has been shown to inhibit the activity of PAK1, a protein kinase that plays a critical role in cancer cell proliferation and migration. Additionally, 3-(4-isopropylphenyl)-N-(2-pyridinylmethyl)acrylamide has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14(2)16-9-6-15(7-10-16)8-11-18(21)20-13-17-5-3-4-12-19-17/h3-12,14H,13H2,1-2H3,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQQGABUJDWIPI-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)
![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)


![5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5888204.png)
![2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5888211.png)